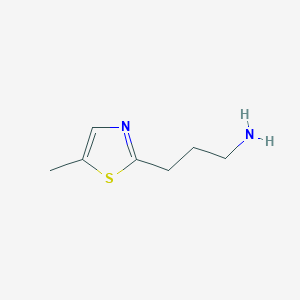

3-(5-Methylthiazol-2-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Methylthiazol-2-yl)propan-1-amine is a heterocyclic compound featuring a thiazole ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylthiazol-2-yl)propan-1-amine typically involves the reaction of 5-methylthiazole with propan-1-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution on the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides to form amide derivatives. This reaction is typically conducted in pyridine or with a base to neutralize HCl byproducts.

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Benzoyl chloride, pyridine | N-Benzoyl-3-(5-methylthiazol-2-yl)propan-1-amine | 75–85% | |

| Acetic anhydride, DMAP | N-Acetyl-3-(5-methylthiazol-2-yl)propan-1-amine | 80–90% |

Research Findings :

-

Acylated derivatives exhibit enhanced antimicrobial activity against Bacillus cereus and Listeria monocytogenes (MIC: 0.12–0.23 mg/mL) .

-

The introduction of electron-withdrawing acyl groups modifies hydrogen-bonding interactions with biological targets .

Alkylation Reactions

The amine group reacts with alkyl halides or epoxides under basic conditions to form secondary or tertiary amines.

Key Observations :

-

Alkylation with methyl groups reduces solubility but increases lipophilicity, impacting cellular uptake .

-

Bulky alkyl chains (e.g., tert-butyl) hinder further reactions at the amine site .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, which are intermediates for further functionalization.

Mechanistic Insight :

-

Electron-deficient aldehydes (e.g., nitro-substituted) accelerate imine formation due to increased electrophilicity .

Electrophilic Substitution on Thiazole Ring

The thiazole ring undergoes halogenation or nitration at the 4-position due to electron-rich C5-methyl directing effects.

| Reagents/Conditions | Product | Selectivity | Citation |

|---|---|---|---|

| NBS, AIBN, CCl₄ | 4-Bromo-5-methylthiazol-2-yl-propan-1-amine | >90% | |

| HNO₃, H₂SO₄, 0°C | 4-Nitro-5-methylthiazol-2-yl-propan-1-amine | 70–80% |

Synthetic Utility :

-

Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions .

-

Nitro groups facilitate reduction to amino derivatives for further functionalization .

Oxidation Reactions

The amine group is oxidized to nitro or nitroso groups under strong oxidative conditions.

| Reagents/Conditions | Product | Notes | Citation |

|---|---|---|---|

| H₂O₂, FeCl₃, AcOH | 3-(5-Methylthiazol-2-yl)propan-1-nitroamine | Requires catalysis | |

| MnO₂, CH₂Cl₂ | 3-(5-Methylthiazol-2-yl)propan-1-nitrosoamine | Mild conditions |

Challenges :

Cyclization Reactions

The amine participates in intramolecular cyclization to form fused heterocycles.

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| POCl₃, Δ | Thiazolo[3,2-a]pyrimidin-5-amine | 40–50% | |

| CS₂, KOH | Thiazolidine-2-thione derivative | 30–40% |

Applications :

Research Highlights

-

Antimicrobial Activity : Acylated derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 0.06–1.88 mg/mL) .

-

Enzyme Inhibition : N-Benzoyl derivatives modulate HSET (KIFC1) with IC₅₀ values <1 μM, inducing multipolar mitotic spindles in cancer cells .

-

Structural Tunability : Halogenation at the thiazole 4-position enhances interactions with hydrophobic enzyme pockets .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(5-Methylthiazol-2-yl)propan-1-amine serves as a vital building block in the synthesis of more complex organic compounds. Its thiazole moiety enhances its reactivity, making it suitable for various chemical transformations, such as alkylation reactions that lead to the formation of derivatives with potential biological activities.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL . The structure-activity relationship suggests that modifications on the thiazole ring can enhance or diminish this activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of human tumor cells, with specific derivatives exhibiting mean growth inhibition values below 20 μM . The mechanism involves targeting mitochondrial pathways and activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

Pharmaceutical Applications

Therapeutic Agent Development

Due to its biological activity, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and infections caused by resistant bacteria. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating conditions where conventional therapies fail .

Material Science

Development of New Materials

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics. Research into these applications is ongoing, focusing on improving material durability and functionality.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Enhances reactivity in alkylation reactions |

| Biological Activity | Antimicrobial and anticancer properties | Significant MIC values; inhibits tumor cell growth |

| Pharmaceutical Development | Potential therapeutic agent for infections and cancer | Targets mitochondrial pathways; activates Nrf2 |

| Material Science | Development of advanced materials | Improves durability and performance |

Case Studies

-

Antimicrobial Activity Study

A study evaluated various derivatives of thiazole-based compounds against resistant bacterial strains. Results indicated that specific modifications led to enhanced antibacterial efficacy compared to standard antibiotics like ampicillin . -

Anticancer Efficacy Assessment

In a National Cancer Institute study, several derivatives of 3-(5-Methylthiazol-2-yl)propan-1-amine were tested across a panel of cancer cell lines. Compounds demonstrated significant growth inhibition rates, suggesting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-(5-Methylthiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses.

Comparison with Similar Compounds

2-Amino-5-methylthiazole: Another thiazole derivative with similar chemical properties but different biological activities.

3-(4-Methylthiazol-2-yl)propan-1-amine: A structural isomer with different reactivity and applications.

Uniqueness: 3-(5-Methylthiazol-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3-(5-Methylthiazol-2-yl)propan-1-amine is an organic compound notable for its thiazole ring structure, which contributes to its diverse biological activities. This article explores the compound's antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2S, with a molecular weight of 154.24 g/mol. The presence of both sulfur and nitrogen in the thiazole ring enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Efficacy Against Bacteria

A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with particular attention to its Minimum Inhibitory Concentration (MIC) values. The following table summarizes the antibacterial activity:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.12 | 0.23 |

| Escherichia coli | 0.25 | 0.50 |

| Bacillus cereus | 0.06 | 0.12 |

| Salmonella Typhimurium | 0.15 | 0.30 |

These results indicate that the compound not only inhibits bacterial growth but also demonstrates bactericidal activity at low concentrations, suggesting a potential for therapeutic use in treating infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through several mechanisms:

- Modulation of Enzyme Activity : The compound interacts with specific enzymes involved in cancer cell metabolism.

- Receptor Interactions : It may influence receptor-mediated signaling pathways that are crucial for cancer cell survival.

Case Studies

A notable study examined the effects of this compound on various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to bind effectively to various biological targets:

- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Its interactions with cellular receptors can modulate signaling pathways critical for cell growth and survival.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(5-Methylthiazol-2-yl)propan-1-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar amines (e.g., 3-(pyrazin-2-yl)propan-1-amine) are synthesized by reacting carboxylic acid derivatives with amines under reflux conditions using coupling agents like DCC or EDC. Optimizing reaction time and temperature (e.g., 6–24 hours at 80–100°C) is critical to improve yield. Catalysts such as K₂CO₃ or TEBA (triethylbenzylammonium chloride) may enhance reaction efficiency .

Q. How is this compound characterized using spectroscopic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure. Peaks corresponding to the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and the propane-1-amine chain (δ 1.5–3.0 ppm) should be observed .

- FT-IR : Key functional groups like C=N (1610–1650 cm⁻¹) and N-H (3270–3350 cm⁻¹) can be identified .

- HPLC : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility tests should be conducted under controlled pH .

- Stability : Store at –20°C in airtight containers to prevent degradation. Avoid prolonged exposure to light, moisture, or strong oxidizers, which may lead to decomposition .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Follow SDS guidelines for spill management (e.g., absorb with inert material) and disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and employ coupling agents like HATU for higher efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product. Monitor purity via LC-MS .

Q. What computational methods analyze noncovalent interactions in this compound?

- Multiwfn Software : Calculate electron localization function (ELF) and electrostatic potential (ESP) to map hydrogen bonding and van der Waals interactions .

- NCI (Non-Covalent Interaction) Plots : Visualize interaction surfaces (e.g., π-π stacking in the thiazole ring) using VMD or PyMOL with data from density functional theory (DFT) calculations .

Q. How can contradictions in spectroscopic data be resolved?

- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in NMR assignments. Compare experimental data with Cambridge Structural Database entries .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational changes causing signal splitting .

Q. What strategies explore its biological activity (e.g., antimicrobial)?

- In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinity with bacterial targets (e.g., DNA gyrase).

- In Vitro Assays : Test against Gram-positive/negative strains (MIC determination via broth microdilution). Thiazole derivatives often show activity due to membrane disruption .

Q. How to study its role in drug design as a kinase inhibitor?

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents on the thiazole ring. Test inhibitory activity against kinases (e.g., GSK-3β) using enzymatic assays .

- Pharmacokinetics : Assess blood-brain barrier penetration (logP calculation, PAMPA assay) for CNS-targeted drugs .

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-(5-methyl-1,3-thiazol-2-yl)propan-1-amine |

InChI |

InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3 |

InChI Key |

OAVXBTZPEWMXRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.